molecular formula C17H17ClF3N3O3S B2893785 5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1795301-24-4

5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2893785
CAS RN: 1795301-24-4
M. Wt: 435.85
InChI Key: HXXPYWFEAJLJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic building block . It has a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The optimal structure of the pyridine group was found to be 5-CF3 .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to benzenesulfonamides, such as zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives, have been explored for their photosensitizing abilities suitable for photocatalytic applications and photodynamic therapy (PDT). Photodynamic therapy is a form of treatment that uses light-sensitive compounds to generate reactive oxygen species upon irradiation with light of a specific wavelength, leading to the destruction of targeted cells, such as cancer cells. The synthesized compounds exhibit properties that could make them useful as photosensitizers in PDT, highlighting their potential in cancer treatment and other therapeutic applications requiring precise cell targeting and destruction (Öncül, Öztürk, & Pişkin, 2021).

Carbonic Anhydrase Inhibition for Cancer Research

Another scientific application involves the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, particularly those associated with cancer, such as CA IX. These compounds have shown low nanomolar affinity against CA IX, suggesting potential for further development in cancer research and therapy. Carbonic anhydrases are enzymes involved in pH regulation and ion transport, and their inhibition can disrupt cancer cell microenvironments, inhibiting tumor growth and metastasis (Balandis et al., 2020).

Anti-inflammatory and Pain Management

Research on benzenesulfonamide derivatives also extends into the development of new therapeutic agents for pain management and anti-inflammatory purposes. For example, the study of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice indicates that these compounds can exhibit significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders. Such findings suggest the potential use of benzenesulfonamide derivatives in the development of new analgesic and anti-inflammatory drugs (Lobo et al., 2015).

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O3S/c1-27-14-4-3-12(18)8-15(14)28(25,26)23-13-6-7-24(10-13)16-5-2-11(9-22-16)17(19,20)21/h2-5,8-9,13,23H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXPYWFEAJLJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

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